molecular formula C14H18BrF2NO B1445336 1-[3-(4-Bromophenoxy)propyl]-4,4-difluoropiperidine CAS No. 1312478-67-3

1-[3-(4-Bromophenoxy)propyl]-4,4-difluoropiperidine

Cat. No.: B1445336
CAS No.: 1312478-67-3
M. Wt: 334.2 g/mol
InChI Key: WSPPZYKZZOAOEY-UHFFFAOYSA-N
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Description

1-[3-(4-Bromophenoxy)propyl]-4,4-difluoropiperidine is a chemical compound with the molecular formula C14H18BrF2NO. It is characterized by the presence of a bromophenoxy group attached to a propyl chain, which is further connected to a difluoropiperidine ring.

Properties

IUPAC Name

1-[3-(4-bromophenoxy)propyl]-4,4-difluoropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrF2NO/c15-12-2-4-13(5-3-12)19-11-1-8-18-9-6-14(16,17)7-10-18/h2-5H,1,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPPZYKZZOAOEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CCCOC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(4-Bromophenoxy)propyl]-4,4-difluoropiperidine typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Bromophenoxy Intermediate: The initial step involves the reaction of 4-bromophenol with an appropriate alkylating agent to form 4-bromophenoxypropane.

    Coupling with Piperidine: The bromophenoxypropane is then reacted with 4,4-difluoropiperidine under suitable conditions to form the final product.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

1-[3-(4-Bromophenoxy)propyl]-4,4-difluoropiperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[3-(4-Bromophenoxy)propyl]-4,4-difluoropiperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(4-Bromophenoxy)propyl]-4,4-difluoropiperidine involves its interaction with specific molecular targets. The bromophenoxy group can engage in various binding interactions, while the difluoropiperidine ring may influence the compound’s overall stability and reactivity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-[3-(4-Bromophenoxy)propyl]-4,4-difluoropiperidine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Biological Activity

1-[3-(4-Bromophenoxy)propyl]-4,4-difluoropiperidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine backbone substituted with a 4-bromophenoxy group and two fluorine atoms at the 4-position. The presence of these substituents may influence its pharmacological properties, such as receptor binding affinity and metabolic stability.

The mechanism of action for this compound involves interactions with various biological targets including enzymes and receptors. The fluorine atoms enhance lipophilicity and may improve binding to target sites, which can lead to modulating or inhibiting specific biological pathways.

Anticancer Activity

Recent studies have indicated that piperidine derivatives possess anticancer properties. For example, compounds similar to this compound have shown cytotoxic effects on various cancer cell lines. In one study, a related piperidine derivative exhibited significant apoptosis induction in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

Neuropharmacological Effects

This compound may also exhibit neuropharmacological effects by influencing neurotransmitter systems. It has been suggested that similar piperidine derivatives can act as inhibitors of acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease . The modulation of cholinergic signaling pathways could enhance cognitive function and memory.

Antibacterial Properties

In addition to anticancer activity, there is emerging evidence that compounds in this class may possess antibacterial properties. Research has indicated that certain piperidine derivatives can inhibit the growth of multi-drug resistant bacteria such as Pseudomonas aeruginosa by targeting lipid A synthesis in bacterial membranes .

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of a piperidine-based compound against various cancer cell lines. The results indicated that the compound induced significant cell death through apoptosis pathways. The structure-activity relationship (SAR) analysis revealed that modifications at the piperidine ring could enhance its cytotoxic effects, emphasizing the importance of structural design in developing effective anticancer agents .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective potential of related compounds against neurodegenerative diseases. The findings suggested that these compounds could inhibit AChE activity and promote increased levels of acetylcholine in synaptic clefts, thereby improving cognitive functions in animal models .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Model/System Reference
AnticancerInduction of apoptosisFaDu hypopharyngeal tumor cells
NeuropharmacologicalAChE inhibitionAlzheimer’s disease models
AntibacterialInhibition of lipid A synthesisPseudomonas aeruginosa

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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